

13C NMR of 4-Boc-thiomorpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl thiomorpholine-4-carboxylate*

Cat. No.: B1323514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Boc-thiomorpholine. It includes predicted chemical shift data, a detailed experimental protocol for data acquisition, and a workflow for NMR-based structural elucidation, designed to assist researchers in the characterization of this and similar molecules.

Data Presentation: Predicted 13C NMR Chemical Shifts

Due to the absence of publicly available experimental 13C NMR spectra for 4-Boc-thiomorpholine, the following chemical shifts have been generated using a reliable online prediction tool. These values serve as a robust estimation for spectral analysis and peak assignment. The carbon atoms in 4-Boc-thiomorpholine are numbered as shown in the structure below for clear reference.

The image you are requesting does not exist or is no longer available.

imgur.com

Structure of 4-Boc-thiomorpholine with carbon numbering.

Carbon Atom	Predicted ¹³ C Chemical Shift (ppm)
C1 (C=O)	154.5
C2 (C(CH ₃) ₃)	80.0
C3 (C(CH ₃) ₃)	28.5
C4, C4'	46.5
C5, C5'	27.5

Note: These values are predicted and may vary slightly from experimental results depending on the solvent and other acquisition conditions.

For comparative analysis, the experimental ¹³C NMR chemical shifts for the structurally related compound, 4-(4-nitrophenyl)thiomorpholine, in CDCl₃ are 153.5, 138.1, 126.2, 112.8, 50.3, and 25.8 ppm.[1]

Experimental Protocols

The following is a detailed methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum of a small organic molecule like 4-Boc-thiomorpholine.[2]

Sample Preparation

- **Dissolution:** Dissolve approximately 10-20 mg of 4-Boc-thiomorpholine in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the compound and has a known, non-interfering solvent peak.
- **Filtration (Optional):** If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.0 ppm.

Instrument Setup and Data Acquisition

- Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
- Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
- Acquisition Parameters:
 - Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
 - Spectral Width: Set the spectral width to encompass all expected ¹³C signals, typically from 0 to 220 ppm.[2]
 - Acquisition Time (AQ): An acquisition time of 1.0 to 2.0 seconds is generally sufficient.
 - Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a good starting point for qualitative spectra.[3] For quantitative analysis, a much longer delay (at least 5 times the longest T1) is necessary.[2]
 - Pulse Angle: A 30-45 degree pulse angle is commonly used to optimize signal intensity while allowing for a shorter relaxation delay.
 - Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically required to achieve an adequate signal-to-noise ratio.[3]

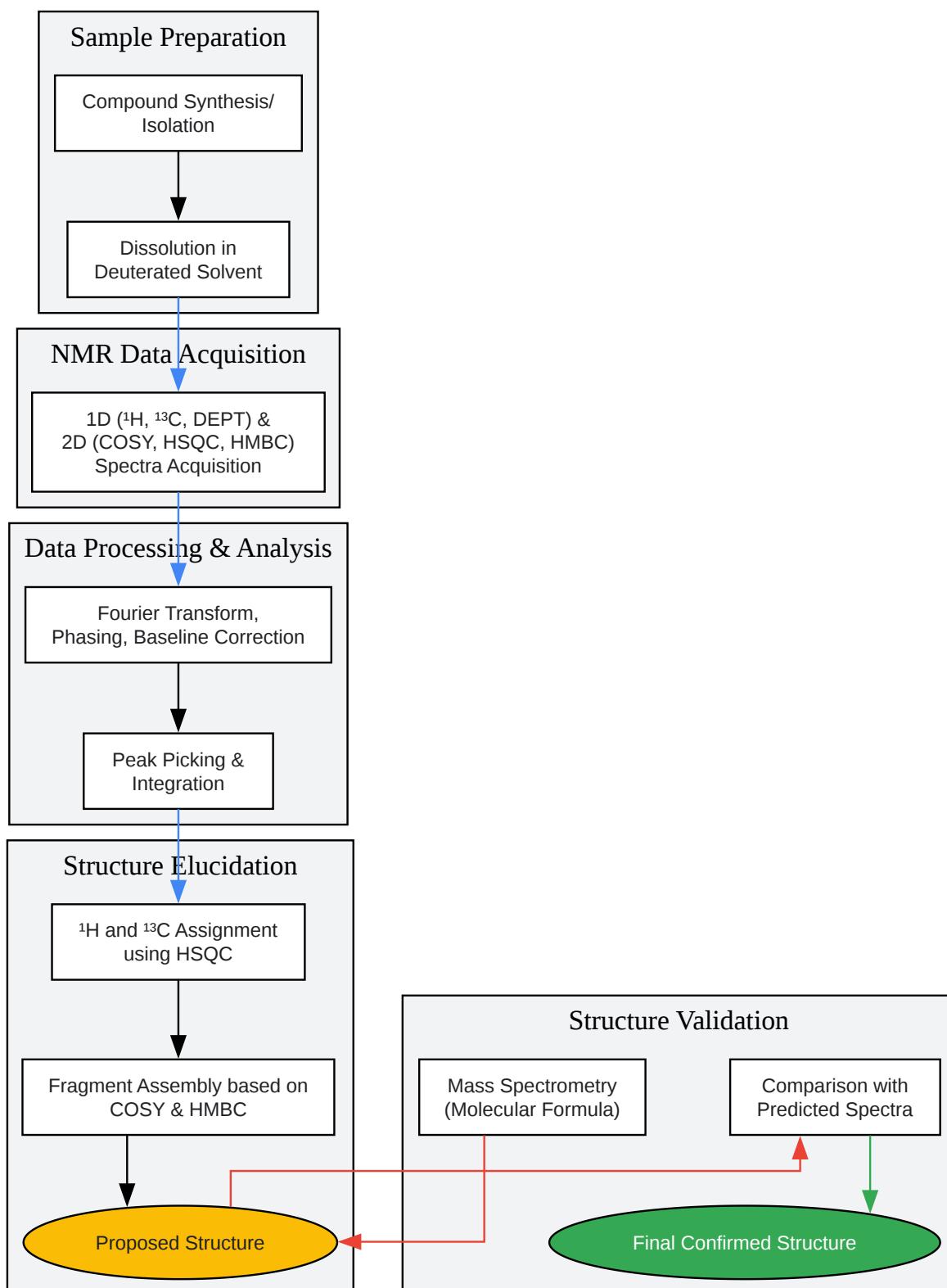
Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or by referencing the known chemical shift of the deuterated solvent.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Mandatory Visualization: NMR-Based Structure Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel or uncharacterized small molecule, such as 4-Boc-thiomorpholine, using NMR spectroscopy in conjunction with other analytical techniques.



[Click to download full resolution via product page](#)

A typical workflow for NMR-based structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Predict ^{13}C NMR spectra [cheminfo.org]
- 2. Predict ^{13}C carbon NMR spectra [nmrdb.org]
- 3. CASPRE [caspre.ca]
- To cite this document: BenchChem. [^{13}C NMR of 4-Boc-thiomorpholine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1323514#13c-nmr-chemical-shifts-for-4-boc-thiomorpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

